1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Description
1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with an allyl group at position 1 and a methyl group at position 2. This scaffold is structurally related to purine derivatives, with the dione moieties at positions 2 and 4 contributing to its electronic and hydrogen-bonding properties. Such modifications are critical for tuning biological activity, solubility, and molecular interactions .
Properties
IUPAC Name |
3-methyl-1-prop-2-enyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-6-13-8-7(4-5-11-8)9(14)12(2)10(13)15/h3-5,11H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLOJHRZMJTYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC=C2)N(C1=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192993 | |
| Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39945-20-5 | |
| Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039945205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with allyl and methyl groups under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the allyl or methyl positions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds structurally related to 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in breast cancer models .
Neuroprotective Effects
Studies have suggested that similar pyrrolo derivatives may possess neuroprotective properties. The modulation of neuroinflammatory pathways could offer therapeutic avenues for neurodegenerative diseases .
Agricultural Chemistry
Pesticidal Properties
The compound's structural features suggest potential applications in agrochemicals. Its derivatives have been investigated for their effectiveness as pesticides, targeting specific pests while minimizing environmental impact. The ability to modify the side chains allows for the optimization of bioactivity against various agricultural pests .
Material Science
Polymer Chemistry
In polymer science, compounds like 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine can serve as monomers or cross-linking agents in the synthesis of novel materials. Their unique chemical properties can enhance the mechanical strength and thermal stability of polymers, making them suitable for advanced applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of specific kinases by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrrolo[2,3-d]pyrimidine-diones
Key analogues differ in substituent type, position, and fused ring systems, influencing physicochemical and biological properties:
Key Observations:
- Electronic Effects : Bromine or ethynyl substituents (e.g., compounds 8 and 16) alter electron density, affecting binding to biological targets .
- Melting Points : Compounds with aromatic substituents (e.g., 4g) exhibit higher melting points (>250°C) due to π-π stacking, whereas alkylated derivatives (e.g., 5-butyl) are likely more soluble .
Comparison with Pyrido[2,3-d]pyrimidine-diones
Pyrido[2,3-d]pyrimidine-diones, which replace the pyrrolidine ring with pyridine, show distinct electronic and structural behaviors:
- HOMO/LUMO Profiles : The HOMO of pyrido derivatives (e.g., compound 2o) localizes on the pyrimidine-dione ring, while pyrrolo analogues (target compound) may exhibit HOMO delocalization over the fused pyrrolidine ring .
- Herbicidal Activity : Pyrido derivatives (e.g., 2n) demonstrated herbicidal efficacy comparable to flumioxazin, attributed to LUMO alignment with aromatic targets .
Functional Group Impact on Bioactivity
- Adrenoceptor Binding: Arylpiperazine-substituted derivatives () showed nanomolar affinity for α1-adrenoceptors, whereas the target compound’s allyl group may prioritize interactions with other targets.
- Antioxidant Activity : Cyclopenta[d]pyrimidine-diones with thio groups (e.g., 4a–h) exhibited radical scavenging, a trait absent in the allyl-methyl-substituted target .
Biological Activity
1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure features an allyl and methyl substituent on a pyrrolo[2,3-d]pyrimidine core, contributing to its potential biological activities. This compound has garnered interest for its possible applications in medicinal chemistry, particularly in cancer therapy and as a kinase inhibitor.
- Molecular Formula: C10H11N3O2
- Molecular Weight: 205.21 g/mol
- CAS Number: 39945-20-5
The biological activity of this compound involves its interaction with various molecular targets. Research suggests that this compound may inhibit specific kinases by binding to their active sites, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism highlights its potential as an anticancer agent.
In Vitro Studies
Recent studies have demonstrated significant inhibitory effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MV4-11 (leukemia) | 0.87 | Induced apoptosis |
| MDA-MB-231 (breast) | 0.86 | Inhibited invasion and induced apoptosis |
| 4T1 (breast cancer) | 0.22 | Inhibited proliferation and migration |
These results indicate that this compound exhibits potent cytotoxicity against multiple cancer types.
Case Studies
A notable case study involved the evaluation of this compound's effects on the FLT3 kinase activity, which is often mutated in acute myeloid leukemia (AML). The compound exhibited an IC50 value of approximately 7.89 nM against FLT3 kinase, indicating strong inhibitory activity. Additionally, it was found to significantly reduce cell growth in vivo in an MV4-11 xenograft model after daily administration without notable toxicity.
Another study focused on the structural modifications of similar pyrrolopyrimidine derivatives that enhanced their biological activities. By altering substituents on the pyrrolopyrimidine core, researchers were able to develop compounds with improved potency against specific targets such as FGFRs (Fibroblast Growth Factor Receptors).
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other related compounds is essential:
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| 4-Aminopyrrolo[2,3-d]pyrimidine | Antitubercular | N/A | Active against Mycobacterium |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | FGFR | 7 - 712 | Potent inhibitors |
| 1-Allyl-3-methyl derivative | FLT3 | 7.89 | Strong inhibition |
This table illustrates that while there are several compounds with similar structures and potential applications in oncology, the specific substituents on this compound confer distinct biological properties that may enhance its efficacy.
Q & A
What are the common synthetic routes for 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione?
Basic
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves one-pot multicomponent reactions that assemble the fused pyrrole-pyrimidine core. For 1-allyl-3-methyl derivatives, regioselective alkylation at the N1 and N3 positions is critical. Allylation and methylation steps may employ alkyl halides or other electrophilic agents under basic conditions (e.g., K₂CO₃ in DMF) to ensure proper substitution .
Advanced
Advanced synthetic strategies include palladium-catalyzed cross-coupling reactions for allyl group introduction or microwave-assisted synthesis to accelerate reaction kinetics. Evidence from substituted analogs shows that refluxing in iPrOH with catalytic HCl can facilitate amine coupling at specific positions (e.g., N4), as seen in related pyrrolo[2,3-d]pyrimidines .
How can researchers optimize reaction conditions to improve yield and purity?
Basic
Key parameters include solvent polarity (DMF for alkylation, iPrOH for amine coupling), temperature control (reflux for 12–24 hours), and stoichiometric ratios of reactants (1.5–2 equivalents of substituent precursors). Purification via silica gel chromatography with gradients like CHCl₃/MeOH (10:1 to 2% MeOH) effectively isolates the target compound .
Advanced
High-throughput screening of reaction conditions (e.g., varying catalysts, solvents, and temperatures) paired with computational reaction path searches (quantum chemical calculations) can identify optimal pathways. ICReDD’s methodology integrates computational predictions with experimental validation to reduce trial-and-error inefficiencies .
What spectroscopic techniques are used to confirm the structure and purity of this compound?
Basic
1H NMR (DMSO-d₆) is essential for verifying substituent positions (e.g., allyl CH₂ protons at δ 3.6–4.0 ppm, methyl groups at δ 2.3–2.9 ppm). TLC (Rf values in CHCl₃/MeOH systems) and melting point analysis provide preliminary purity assessments .
Advanced
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve complex splitting patterns in the pyrrolo-pyrimidine core. For crystalline derivatives, X-ray crystallography can confirm absolute configuration, though not explicitly reported for this compound in the evidence .
How should researchers design experiments to evaluate the compound’s biological activity?
Basic
Begin with in vitro assays targeting kinases or receptors, given the known activity of pyrrolo[2,3-d]pyrimidines as kinase inhibitors. Use cell viability assays (e.g., MTT) at concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values .
Advanced
Mechanistic studies require surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to targets like EGFR or VEGFR2. Competitive binding assays with fluorescent probes (e.g., ATP analogs) can further elucidate inhibition modes .
How do structural modifications influence biological activity and selectivity?
Advanced
Substituents at N4 (e.g., aryl groups) and C6 (e.g., benzyl or naphthyl groups) significantly modulate kinase selectivity. For example, 4-chlorophenyl at N4 enhances EGFR inhibition, while 2-methylbenzyl at C6 improves cellular permeability. SAR studies should systematically vary substituents and compare activity across kinase panels .
How can researchers resolve contradictions in biological assay data?
Advanced
Contradictions may arise from off-target effects or assay variability. Validate results using orthogonal assays (e.g., Western blotting for phospho-target proteins) and computational docking to predict binding poses. Cross-referencing with analogs in ’s similarity index (e.g., CAS 46155-89-9) can identify structural determinants of activity .
What computational methods support the design of derivatives with improved properties?
Advanced
Quantum mechanical calculations (DFT) optimize transition states for synthesis, while molecular dynamics simulations predict solvation effects and binding kinetics. Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets, guiding rational substitutions (e.g., fluorination for metabolic stability) .
How does this compound compare to structural analogs in terms of reactivity and activity?
Basic
Compared to 1,3-dimethyl analogs (CAS 46155-89-9), the allyl group introduces steric bulk, potentially reducing off-target interactions. The methyl group at N3 stabilizes the lactam tautomer, enhancing hydrogen-bonding capacity with biological targets .
Advanced
The allyl substituent’s π-electrons may enable covalent binding via Michael addition in specific enzymatic pockets, a feature absent in saturated alkyl analogs. Comparative studies with 5-aminopyrimidine-2,4-dione (CAS 932-52-5) reveal divergent activity profiles due to electronic and steric differences .
Notes
- Methodological answers prioritize experimental and computational strategies from peer-reviewed evidence.
- Structural comparisons leverage ’s similarity index and substitution trends in kinase inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
